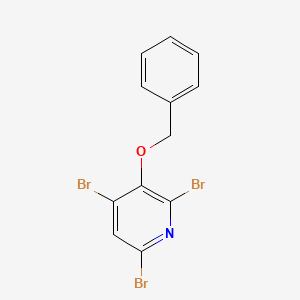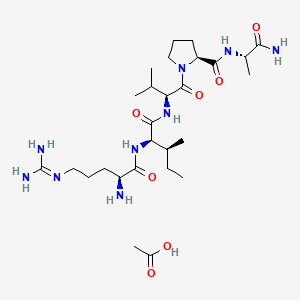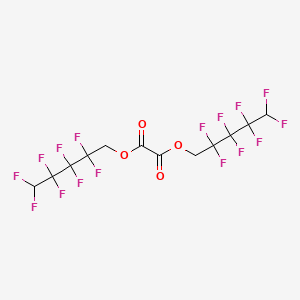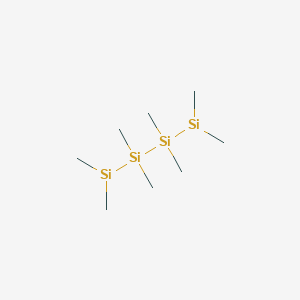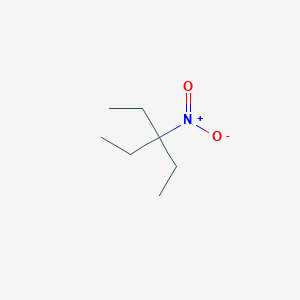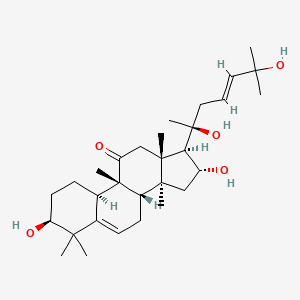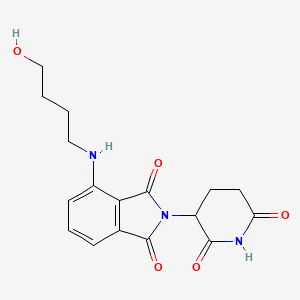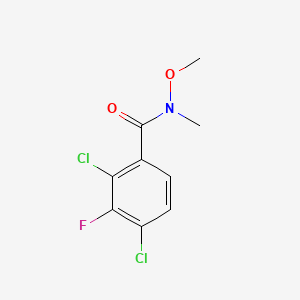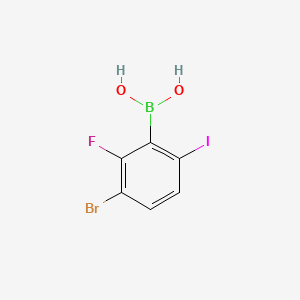
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid is a boronic acid derivative with the molecular formula Br(F)C6H5(I)B(OH)2 . This compound is notable for its unique combination of bromine, fluorine, and iodine substituents on the phenyl ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid typically involves the halogenation of a phenylboronic acid precursor. The process includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Iodination: Addition of an iodine atom to the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound often utilize advanced halogenation techniques under controlled conditions to ensure high purity and yield. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the halogenation process .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups.
Reduction: Reduction of the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Applications De Recherche Scientifique
(3-Bromo-2-fluoro-6-iodophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of (3-Bromo-2-fluoro-6-iodophenyl)boronic acid involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating the formation of complex molecules. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its aryl group to a palladium catalyst, which then couples with an electrophilic partner .
Comparaison Avec Des Composés Similaires
- 6-Bromo-2-fluoro-3-iodophenylboronic acid
- 3-Iodophenylboronic acid
- 4-Amino-3-fluorophenylboronic acid hydrochloride
Comparison: (3-Bromo-2-fluoro-6-iodophenyl)boronic acid is unique due to its specific combination of bromine, fluorine, and iodine substituents, which provide distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over molecular structure .
Propriétés
Formule moléculaire |
C6H4BBrFIO2 |
|---|---|
Poids moléculaire |
344.71 g/mol |
Nom IUPAC |
(3-bromo-2-fluoro-6-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H4BBrFIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,11-12H |
Clé InChI |
MAJOJVFETFZFTN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1F)Br)I)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




